Ethyl 2-amino-4-methoxybutanoate
Description
Ethyl 2-amino-4-methoxybutanoate is an ester derivative of butanoic acid featuring an amino group at position 2 and a methoxy group at position 3. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or organic chemistry due to its functionalized structure, which enables diverse reactivity.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
ethyl 2-amino-4-methoxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-11-7(9)6(8)4-5-10-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
ZMXGJUAWEAKABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOC)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate (CAS: 35322-20-4)
- Structure : Contains a dioxo group at positions 2 and 4, with a 4-methoxyphenyl substituent.
- Applications : Used in laboratory research as a precursor for heterocyclic synthesis .
- Key Differences: The absence of an amino group and presence of dioxo groups increase electrophilicity, making it more reactive in cyclization reactions compared to the amino-substituted target compound.
2-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl 4-Aminobutanoate (CAS: 284043-11-4)
- Structure: Features a phenolic methoxy group and an oxoethyl ester linked to 4-aminobutanoate.
- Applications: Potential bioactive compound due to its phenolic and amino motifs .
- Key Differences : The aromatic methoxy group and oxoethyl ester create distinct electronic effects, influencing solubility and hydrogen-bonding capacity compared to the aliphatic methoxy group in the target compound.
Ethyl 2-Amino-4-Hydroxybutanoate (CAS: 764724-38-1)
- Structure : Replaces the methoxy group with a hydroxyl group at position 4.
- Safety: Limited hazard data available, but the hydroxy group may enhance polarity and hydrogen-bonding interactions .
Reactivity
- The amino group in the target compound enables nucleophilic reactions (e.g., acylation, alkylation), while the methoxy group acts as an electron-donating substituent, stabilizing adjacent electrophilic centers. In contrast, dioxo derivatives (e.g., CAS 35322-20-4) are more electrophilic, favoring cycloaddition or enolate formation .
Physicochemical Properties
| Compound Name | CAS Number | Key Functional Groups | Solubility (Inferred) | Stability Considerations |
|---|---|---|---|---|
| Ethyl 2-Amino-4-Methoxybutanoate | - | Amino, Methoxy, Ester | Moderate (hydrochloride salt) | Sensitive to oxidation (amino) |
| Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate | 35322-20-4 | Dioxo, Methoxyphenyl, Ester | Low (non-polar solvents) | Stable under inert conditions |
| 2-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl 4-Aminobutanoate | 284043-11-4 | Phenolic Methoxy, Oxoethyl, Amino | High (polar solvents) | Sensitive to light (phenolic) |
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